molecular formula C17H11F3N2O2 B3012691 (Z)-2-Cyano-3-(3-hydroxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 891381-54-7

(Z)-2-Cyano-3-(3-hydroxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide

Cat. No.: B3012691
CAS No.: 891381-54-7
M. Wt: 332.282
InChI Key: KHMFPFLDOXTGFZ-UHFFFAOYSA-N
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Description

(Z)-2-Cyano-3-(3-hydroxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide is a complex organic compound characterized by the presence of a cyano group, a hydroxyphenyl group, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Cyano-3-(3-hydroxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide typically involves the following steps:

    Formation of the Enamide Backbone: The initial step involves the formation of the enamide backbone through a condensation reaction between an appropriate aldehyde and an amine.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Addition of the Hydroxyphenyl Group: The hydroxyphenyl group is added through a Friedel-Crafts alkylation reaction.

    Incorporation of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating reagent under radical conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-Cyano-3-(3-hydroxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-Cyano-3-(3-hydroxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for understanding biological processes.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its interactions with molecular targets such as enzymes and receptors are of particular interest for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (Z)-2-Cyano-3-(3-hydroxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the hydroxyphenyl and trifluoromethyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-Cyano-3-(3-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide
  • (Z)-2-Cyano-3-(3-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide
  • (Z)-2-Cyano-3-(3-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide

Uniqueness

The uniqueness of (Z)-2-Cyano-3-(3-hydroxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide lies in its combination of functional groups. The presence of both a hydroxyphenyl group and a trifluoromethyl group provides a unique set of chemical properties, including enhanced reactivity and the ability to form specific interactions with biological targets.

Properties

IUPAC Name

(Z)-2-cyano-3-(3-hydroxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2O2/c18-17(19,20)14-6-1-2-7-15(14)22-16(24)12(10-21)8-11-4-3-5-13(23)9-11/h1-9,23H,(H,22,24)/b12-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHMFPFLDOXTGFZ-WQLSENKSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C(=CC2=CC(=CC=C2)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)/C(=C\C2=CC(=CC=C2)O)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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